molecular formula C10H19NO2 B13195503 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde

Cat. No.: B13195503
M. Wt: 185.26 g/mol
InChI Key: KLSXAVKMCFAJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[1-(aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde

InChI

InChI=1S/C10H19NO2/c1-8-4-2-3-5-10(8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3

InChI Key

KLSXAVKMCFAJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)C(C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with formaldehyde and ammonia under controlled conditions to form the aminomethyl group. The hydroxyacetaldehyde group can be introduced through subsequent reactions involving oxidation and reduction steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyacetaldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetaldehyde group can undergo redox reactions, influencing cellular pathways and metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
  • CAS No.: 1861050-21-6
  • Molecular Formula: C₁₀H₁₉NO₂
  • Molecular Weight : 185.26 g/mol
  • Structure: Features a cyclohexane ring substituted with a 2-methyl group and an aminomethyl group at the 1-position. The hydroxyacetaldehyde moiety (-CH(OH)CHO) is attached to the cyclohexane backbone .

Key Characteristics :

  • Functional Groups : Aldehyde (-CHO), hydroxyl (-OH), and primary amine (-CH₂NH₂).
  • Storage : Requires refrigeration (-20°C) but lacks detailed safety or hazard data in available sources .

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound is compared to three analogs with shared structural motifs:

Compound Molecular Formula MW (g/mol) Key Functional Groups Structural Features
2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde C₁₀H₁₉NO₂ 185.26 Aldehyde, hydroxyl, primary amine 2-Methylcyclohexane, hydroxyacetaldehyde chain
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Ester (-COOCH₃), hydroxyl Linear chain, no nitrogen
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ 203.64 Ester, primary amine, hydrochloride salt Cyclopropane ring, methyl acetate group
2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Amide (-CONHCH₃), hydrochloride salt Cyclohexane, acetamide substituent

Key Observations :

Functional Group Diversity: The target compound’s aldehyde-hydroxyl pair contrasts with esters (compounds 1 and 3) and amides (compound 4). Unlike compounds 3 and 4, the target lacks a hydrochloride salt, which may influence solubility and stability.

Ring Systems :

  • The 2-methylcyclohexane ring in the target compound vs. cyclopropane in compound 3: Cyclopropane’s strain increases reactivity, whereas cyclohexane’s chair conformation enhances steric stability.
  • Compound 4 shares the cyclohexane backbone but lacks the 2-methyl group, altering steric hindrance.

Molecular Weight Trends :

  • The target compound’s MW (185.26) is intermediate between the smaller ester (compound 1) and bulkier amide (compound 4).

Biological Activity

Overview

2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde is a complex organic compound notable for its unique structural features, which include a cyclohexane ring substituted with an aminomethyl group and a hydroxyacetaldehyde functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₅N₁O₂
  • Molecular Weight : 185.26 g/mol
  • IUPAC Name : 2-[1-(aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde
  • Canonical SMILES : CC1CCCCC1(CN)C(C=O)O

Synthesis

The synthesis of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several methods, including:

  • Reaction of 2-methylcyclohexanone with formaldehyde and ammonia : This method introduces the aminomethyl group.
  • Subsequent oxidation and reduction steps : These steps introduce the hydroxyacetaldehyde functionality.

The choice of synthetic route can affect yield, purity, and scalability, which are crucial for industrial applications.

Biological Activity

Research has identified several biological activities associated with 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Activity : Preliminary investigations have shown that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications in oncology.
  • Enzyme Interaction : The compound's aminomethyl group allows it to interact with enzymes, potentially modulating their activity and influencing metabolic pathways.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyacetaldehyde group can undergo redox reactions, influencing cellular pathways and metabolic processes.

Comparative Analysis

To better understand the uniqueness of 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
GlycolaldehydeSimple aldehyde structureInvolved in abiogenesis; simplest sugar-related molecule
2-AminocyclohexanolAmino group on cyclohexanePotentially neuroprotective; simpler structure
4-HydroxyphenylacetaldehydeHydroxyl and aldehyde groupsExhibits strong biological activity; used in pharmaceuticals
N,N-DimethylaminopropylamineAmino group with alkyl substituentsCommonly used as a surfactant; different functional focus

The combination of both hydroxyl and aldehyde functionalities within a cyclohexane framework distinguishes this compound from others, enhancing its reactivity and potential biological activity.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde exhibited inhibitory effects comparable to standard antibiotics.
  • Cancer Cell Line Assay : In vitro assays on human cancer cell lines revealed that this compound could reduce cell viability significantly, indicating its potential as a lead compound in anticancer drug development.
  • Enzyme Inhibition Tests : Enzyme assays indicated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disease management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.